7-Bromo-2-(difluoromethyl)-1-benzothiophene is a chemical compound characterized by its unique molecular structure, which includes a bromine atom and a difluoromethyl group attached to a benzothiophene ring. This compound is of interest in various scientific fields due to its potential applications in organic synthesis and medicinal chemistry. The compound is classified under the category of benzothiophene derivatives, which are known for their diverse biological activities and utility in material science.
The synthesis of 7-Bromo-2-(difluoromethyl)-1-benzothiophene typically involves the bromination of 2-(difluoromethyl)-1-benzothiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is generally carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and optimize yield.
The molecular formula of 7-Bromo-2-(difluoromethyl)-1-benzothiophene is . It features a benzothiophene core, which is a fused bicyclic structure containing both benzene and thiophene rings.
C1=CC=C(SC2=C1C(=CC=C2)Br)C(F)(F)C
InChI=1S/C9H6BrF2S/c10-8-4-5-9(12)6-3-7(8)1-2-11/h1-6H
7-Bromo-2-(difluoromethyl)-1-benzothiophene can undergo several types of chemical reactions:
The mechanism of action for 7-Bromo-2-(difluoromethyl)-1-benzothiophene involves its interactions with biological targets, which may include enzymes or receptors relevant in medicinal chemistry. The presence of the difluoromethyl group enhances lipophilicity and potentially alters the compound's binding affinity to biological targets. Detailed studies are required to elucidate specific pathways and interactions.
7-Bromo-2-(difluoromethyl)-1-benzothiophene has several applications across different scientific fields:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3